1H-Benzimidazole,1-hydroxy-,3-oxide (9CI), with the Chemical Abstracts Service (CAS) number 15966-49-1, is a heterocyclic compound that features a benzimidazole core with a hydroxyl and an oxide group. This compound is recognized for its diverse biological activities and potential applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 150.14 g/mol .
The synthesis of 1H-benzimidazole,1-hydroxy-,3-oxide typically involves the reaction of benzimidazole derivatives with hydroxylamine or similar reagents under acidic conditions. A common synthetic route includes the condensation of a diketone with paraformaldehyde in the presence of hydroxylamine hydrochloride, followed by pH adjustment to precipitate the desired product .
The general procedure includes:
This method allows for reasonable yields and can be adapted for various substituents on the benzimidazole ring .
The molecular structure of 1H-benzimidazole,1-hydroxy-,3-oxide consists of a fused benzene and imidazole ring system with a hydroxyl group at the 1-position and an oxide at the 3-position. The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or computational modeling.
1H-Benzimidazole,1-hydroxy-,3-oxide can participate in various chemical reactions typical of benzimidazole derivatives:
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation processes, while substitution reactions may involve alkyl halides or acyl chlorides as electrophiles.
The mechanism of action of 1H-benzimidazole,1-hydroxy-,3-oxide is primarily related to its interaction with biological targets such as enzymes or receptors. The compound may exhibit its pharmacological effects by modulating enzyme activity or inhibiting specific pathways involved in disease processes.
Research indicates that benzimidazole derivatives can act as inhibitors of various biological targets, leading to therapeutic effects against infections and inflammation . The exact pathways and interactions depend on the specific application and biological context.
1H-Benzimidazole,1-hydroxy-,3-oxide is characterized by its stability under normal conditions but may undergo degradation under extreme pH or temperature conditions. Its solubility profile suggests moderate solubility in polar solvents due to the presence of hydroxyl groups.
Relevant analytical techniques for determining physical properties include nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) for structural elucidation .
The scientific uses of 1H-benzimidazole,1-hydroxy-,3-oxide span several fields:
Benzimidazole derivatives comprise a bicyclic aromatic system where a benzene ring is fused with an imidazole ring at the 4 and 5 positions. The core structure exhibits planarity and extended π-conjugation, enabling diverse non-covalent interactions with biological targets. Modifications at specific positions—particularly N1, C2, and N3—dictate physicochemical behavior and bioactivity. The compound 1H-Benzimidazole,1-hydroxy-,3-oxide(9CI) (CAS 31980-09-3) exemplifies a structurally advanced analogue featuring two critical modifications: an N-hydroxy group at position 1 and an N-oxide at position 3. This introduces a zwitterionic character, with the N-oxide group acting as a strong hydrogen-bond acceptor and the N-hydroxy group functioning as a donor. Such functionalization alters electron distribution across the ring system, enhancing dipole moments and polar surface area (PSA: 50.62 Ų) compared to unsubstituted benzimidazole (PSA: 28.7 Ų) [1] [5] [9].
The benzimidazole scaffold was first synthesized in 1872 by Hoebrecker via reduction of 2-nitro-4-methylacetanilide, while Ladenburg independently prepared it from 3,4-diaminotoluene and acetic acid. The discovery of 5,6-dimethylbenzimidazole as a structural component of vitamin B₁₂ in 1948 underscored its biological relevance. Research in the mid-20th century focused on simple alkyl/aryl derivatives, but recent decades have emphasized N-functionalized and oxidized variants like N-oxides. The synthesis of 1-hydroxy-3-oxide derivatives emerged in the 1960s–1970s alongside advances in heterocyclic N-oxidation chemistry. These compounds gained attention for their unique electronic profiles and potential as intermediates in medicinal chemistry [6] [9].
Functional group additions to the benzimidazole core directly modulate electronic, solubility, and binding properties. The 1-hydroxy and 3-oxide groups in 1H-Benzimidazole,1-hydroxy-,3-oxide(9CI) introduce three key effects:
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0